molecular formula C24H50O4 B1682187 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane CAS No. 78-63-7

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

Cat. No. B1682187
CAS RN: 78-63-7
M. Wt: 290.44 g/mol
InChI Key: KHGWZBYMIJAQQK-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is a colorless, mobile liquid . It is technically pure and is used as an initiator (radical source) in the crosslinking of polymers, and the rheology control of polypropylene . It is also used in the production of controlled rheology polypropylene (CR-PP) .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is C16H34O4 . The InChI Key is DMWVYCCGCQPJEA-UHFFFAOYSA-N . The SMILES representation is CC©©OOC©©CCC©©OOC©©C .


Chemical Reactions Analysis

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is used as a radical initiator in various chemical reactions . It is particularly used in the crosslinking of natural rubber and synthetic rubbers, as well as polyolefins .


Physical And Chemical Properties Analysis

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is a clear liquid . It has a refractive index of 1.4200 to 1.4240 at 20°C . It is immiscible with water but soluble in organic solvents and alcohol . The molecular weight is 290.44 g/mol .

Scientific Research Applications

Thermal Degradation and Safety Assessment

Das and Shu (2016) explored the thermal degradation of 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane, focusing on identifying runaway reactions and thermal safety parameters. They utilized TG/GC/MS to investigate the thermal degradation products and calculated the apparent activation energy and time to maximum rate under adiabatic conditions. This research is vital for assessing the thermal hazard and ensuring safer storage conditions of this chemical (Das & Shu, 2016).

Grafting in Polymer Processing

Pesetskii et al. (1997) examined the grafting of itaconic acid on low-density polyethylene using 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane as a peroxide initiator. Their study is significant in the field of polymer science, demonstrating the application of this chemical in modifying polymers' properties (Pesetskii et al., 1997).

Vulcanization and Polymer Blending

Zhang and Lu (2016) explored the use of 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane in the dynamic vulcanization of poly(lactic acid)/poly(ethylene-co-vinyl acetate) blends. Their research revealed that this compound successfully vulcanizes the polymers, leading to the formation of super-toughened blended materials (Zhang & Lu, 2016).

Crystal Structure Analysis

Khrustalev et al. (2004) conducted X-ray diffraction studies on 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane, providing insights into the molecular and crystal structure of diperoxides. This research contributes to the fundamental understanding of the structural aspects of such compounds (Khrustalev et al., 2004).

Application in Reactive Extrusion Processes

Hrnjak-Murgić et al. (2004) studied the blending of styrene-acrylonitrile copolymer and ethylene-propylene-diene terpolymer using 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane in reactive extrusion processes. Their research highlighted the effects on the structural, rheological, and mechanical properties of the resulting blends (Hrnjak-Murgić et al., 2004).

Enhancing Polymer Properties

Kotzev (2002) investigated the use of 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane in crosslinking LDPE/PP blends, enhancing the mechanical properties and melting behavior of the resulting foamed and crosslinked specimens (Kotzev, 2002).

Crosslinking in Polymer Modification

Coltelli et al. (2010) explored the effects of 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane in the blending of PLA with poly(butylene-adipate-co-terephthalate), focusing on reactive compatibilization and improvement of the materials' ductility (Coltelli et al., 2010).

Safety And Hazards

This compound may cause skin irritation and heating may cause a fire . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is currently used in the production of controlled rheology polypropylene (CR-PP) and in the crosslinking of polymers . Its future applications may continue to expand in these areas, particularly in the development of new polymer materials.

properties

IUPAC Name

2,5-bis(tert-butylperoxy)-2,5-dimethylhexane
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InChI

InChI=1S/C16H34O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h11-12H2,1-10H3
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InChI Key

DMWVYCCGCQPJEA-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)C
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Molecular Formula

C16H34O4
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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DSSTOX Substance ID

DTXSID9025110
Record name 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
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Molecular Weight

290.44 g/mol
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Physical Description

2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is a clear, yellow liquid. (NTP, 1992)also for storage and transport mixed with inert solid., Liquid; Other Solid, Clear yellow liquid; [CAMEO] Liquid; [Sigma-Aldrich MSDS]
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Boiling Point

122 to 126 °F at 0.1 mmHg (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Flash Point

185 °F (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Product Name

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

CAS RN

78-63-7
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Record name Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide
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Melting Point

46 °F (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Synthesis routes and methods I

Procedure details

A reactor corresponding to FIG. 1 was initially charged with a mixture of 550 kg of 70% by weight hydrogen peroxide and 366 kg of 80% by weight sulphuric acid. With stirring and cooling of the reactor through the jacket, 250 kg of 2,5-dimethyl-2,5-hexanediol were metered in within 60 min, in the course of which the temperature rose from 20° C. to 30-32° C. The reaction mixture was stirred at 30° C. for another 90 min and then admixed with 200 kg of water. The stirrer was then switched off and the suspension formed was filtered within 10 min by applying reduced pressure to the filtration devices (5), in the course of which the liquid phase was sucked into the collecting vessel (7) and the precipitated 2,5-dimethylhexane-2,5-dihydroperoxide was retained in the vessel (2). The solid product retained in the reactor was washed by adding 500 kg of water, stirring the suspension for 3 min and filtering again by applying reduced pressure to the filtration devices (5). This washing operation was repeated once more. Thereafter, 481 kg of tert-butanol were added and the solid was dissolved therein by stirring and heating. 500 kg of 80% by weight sulphuric acid were metered into the resulting solution within 60 min with stirring and cooling of the reactor through the jacket, in the course of which the temperature rose to from 40 to 45° C. The reaction mixture was stirred at this temperature for a further 60 min and then admixed with 50 kg of water. The lower aqueous phase was removed and the liquid product was washed successively with 150 kg of water, 150 kg of 1% by weight sodium hydroxide solution and 150 kg of water, by stirring the phases and then removing the lower aqueous phase. After removal of residual water and volatile by-products by stripping under reduced pressure in a stripping column, 405 kg (90%) of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane were obtained.
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Synthesis routes and methods II

Procedure details

di(t-butyl) peroxide, 2,5-dimethyl-2,5-di(t-butylperoxy)hexyne-3;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
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2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
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2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
Reactant of Route 5
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
Reactant of Route 6
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

Citations

For This Compound
616
Citations
M Das, CM Shu - Journal of hazardous materials, 2016 - Elsevier
This study investigated the thermal degradation products of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane (DBPH), by TG/GC/MS to identify runaway reaction and thermal safety …
Number of citations: 52 www.sciencedirect.com
J Huang, J Jiang, L Ni, W Zhang, S Shen, M Zou - Thermochimica Acta, 2019 - Elsevier
The thermal decomposition characteristics and the thermal safety parameters of 2,2-di(tert-butylperoxy)butane (DBPB) was investigated by differential scanning calorimetry (DSC). The …
Number of citations: 9 www.sciencedirect.com
J Dang, N Zhang, M Qi, M Bai, H Xu, Z He, L Li… - Process Safety and …, 2022 - Elsevier
Organic peroxides (OPs) readily demonstrate oxidising and self-reactive characteristics that can easily cause fire and explosion. Information regarding the thermal stability and other …
Number of citations: 3 www.sciencedirect.com
VN Khrustalev, MY Antipin, AY Kosnikov… - Crystallography …, 2004 - Springer
The crystal structures of two alkylhydrodiperoxides and two dialkyldiperoxides, namely, 2,5-dimethyl-2,5-dihydroperoxyhexane (I), 2,5-dimethyl-2,5-dihydroperoxyhex-3-ine (II), 2,5-…
Number of citations: 8 link.springer.com
N Zhang, X Lu - Polymer Testing, 2016 - Elsevier
Super-toughened poly(lactic acid) (PLA)/poly(ethylene-co-vinyl acetate) (EVA) blends were prepared via 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane (AD) induced dynamic …
Number of citations: 48 www.sciencedirect.com
SS Pesetskii, B Jurkowski, YM Krivoguz… - Journal of applied …, 1997 - Wiley Online Library
Grafting of itaconic acid on low density polyethylene in the molten state has been investigated. Static and dynamic mixers assembled on the Brabender plastograph have been used as …
Number of citations: 57 onlinelibrary.wiley.com
D Carlson, L Nie, R Narayan… - Journal of applied …, 1999 - Wiley Online Library
Free‐radical‐initiated grafting of maleic anhydride (MA) onto a polylactide (PLA) backbone was performed by reactive extrusion. A concentration of 2 wt % MA in the presence of 2,5‐…
Number of citations: 302 onlinelibrary.wiley.com
MB Coltelli, S Bronco, C Chinea - Polymer Degradation and Stability, 2010 - Elsevier
The blending of PLA with poly(butylene-adipate-co-terephthalate) (PBAT) is a promising strategy to achieve a toughened multiphase material. The blends ductility could be further …
Number of citations: 126 www.sciencedirect.com
S Kim, M Lee, H Lee, H Jeong, Y Park… - Elastomers and …, 2016 - papersearch.net
In this study, the reclaimed polypropylene (RPP) and waste ground rubber tire (WGRT) were used to simulate the thermoplastic vulcanizate (TPV) for cost reduction and resources …
Number of citations: 0 papersearch.net
徐啟銘 - 2015 - 美國: Elsevier
Number of citations: 0

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